molecular formula C33H44NOPS B14014252 [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B14014252
M. Wt: 533.7 g/mol
InChI Key: XOQCFCSVKDTFQO-WECIHKQLSA-N
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Description

[S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dicyclohexylphosphino group, a naphthalenylmethyl group, and a propanesulfinamide moiety, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, including the formation of the dicyclohexylphosphino group and the subsequent attachment of the naphthalenylmethyl and propanesulfinamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve the overall efficiency. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyclohexylphosphino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

[S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylphosphino derivatives: Compounds with similar phosphino groups.

    Naphthalenylmethyl derivatives: Compounds with similar aromatic structures.

    Propanesulfinamide derivatives: Compounds with similar sulfinamide groups.

Uniqueness

[S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide is unique due to its combination of these functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C33H44NOPS

Molecular Weight

533.7 g/mol

IUPAC Name

(R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H44NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h10-16,21-24,26-27,32,34H,4-9,17-20H2,1-3H3/t32-,37-/m1/s1

InChI Key

XOQCFCSVKDTFQO-WECIHKQLSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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